Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Description
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (C₁₄H₁₆O₄S₂) is a fused thiophene derivative with two ester groups at positions 2 and 5 and methyl substituents at positions 3 and 4 (Fig. 1). Its planar thieno[2,3-b]thiophene core [maximum deviation: 0.008 Å] facilitates intramolecular C–H⋯O hydrogen bonds and π–π stacking interactions (centroid distance: 3.66 Å), stabilizing its crystal structure .
Properties
IUPAC Name |
diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S2/c1-5-17-12(15)10-7(3)9-8(4)11(13(16)18-6-2)20-14(9)19-10/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXDOYDXLOMMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352270 | |
| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152487-69-9 | |
| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate typically involves the reaction of 3,4-dimethylthiophene-2,5-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete esterification of the carboxylic acid groups, resulting in the formation of the diethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH₃) and ester groups in the compound undergo oxidation under specific conditions:
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Methylthio Oxidation : Treatment with meta-chloroperoxybenzoic acid (m-CPBA) oxidizes the methylthio group to a sulfone, forming diethyl 3,4-dimethyl-5-(methylsulfonyl)thieno[2,3-b]thiophene-2,5-dicarboxylate in 90% yield .
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Ester Group Stability : The ethyl ester groups remain intact under mild oxidation conditions but may hydrolyze to carboxylic acids under strong acidic or basic conditions .
Substitution Reactions
The ester groups participate in nucleophilic substitution, enabling functionalization:
These reactions highlight the versatility of the ester groups for synthesizing amides, thioesters, and other derivatives.
Annulation and Cyclization
The compound serves as a precursor for fused heterocycles:
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Copper-Catalyzed Annulation : Reacting with ethyl diazoacetate in the presence of CuCl₂ forms thieno[2,3-b]thiophene derivatives via a proposed sulfur ylide intermediate .
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Cyclocondensation : Treatment with hydrazine hydrate yields pyrazolo[3,4-d]thieno[2,3-b]thiophene derivatives, which exhibit antimicrobial activity .
Thermal Decomposition
At temperatures exceeding 200°C, the compound decomposes, releasing sulfur dioxide (SO₂) and carbon monoxide (CO). This behavior is critical for applications in high-temperature material synthesis .
Interaction with Electrophiles
The electron-rich thiophene ring undergoes electrophilic substitution:
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Nitration : Concentrated nitric acid introduces nitro groups at the 3- and 4-positions, though regioselectivity depends on reaction conditions .
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Halogenation : Bromine in acetic acid selectively substitutes hydrogen atoms on the thiophene ring, forming dihalogenated derivatives .
Comparative Reactivity
The compound’s reactivity differs from analogs due to its methyl and ester substituents:
| Property | DM-TTD | Diethyl 3,4-diamino Analog |
|---|---|---|
| Oxidation | Forms sulfones | Forms iminophosphoranes |
| Substitution | Ester groups reactive | Amino groups enable Schiff base formation |
| Thermal Stability | Decomposes above 200°C | Stable up to 250°C |
Scientific Research Applications
Antitumor Activity
One of the most promising applications of EDMTDC is its potential as an antitumor agent. Research has demonstrated that it inhibits the Epidermal Growth Factor Receptor (EGFR) kinase activity, which is crucial in cancer cell proliferation and survival pathways. Studies have shown effectiveness against several cancer cell lines, including:
Antiviral and Antiglucoma Properties
Thienothiophenes, including EDMTDC, have been explored for their antiviral properties and potential use in treating glaucoma. These compounds exhibit activities that inhibit viral replication and reduce intraocular pressure .
Organic Electronics
EDMTDC is being investigated for its role as a semiconductor material in organic electronics. Its ability to form conductive films makes it a candidate for applications in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The compound's electronic properties allow for efficient charge transport, which is critical for device performance .
Polymerization Agents
The compound can act as a co-polymerization agent, enabling the synthesis of novel polymeric materials with enhanced properties. Its reactivity allows it to be incorporated into various polymer matrices, potentially leading to materials with tailored electrical and optical characteristics .
Synthesis and Characterization
The synthesis of EDMTDC typically involves the reaction of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid with diethyl sulfate or other alkylating agents. The resulting product can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Mabkhot et al. (2010) | Antitumor Activity | Demonstrated inhibition of EGFR in various cancer cell lines. |
| Heeney et al. (2005) | Organic Electronics | Explored the use of thienothiophenes in organic photovoltaic devices with improved efficiency. |
| Jarak et al. (2006) | Antiviral Properties | Identified antiviral activity against specific viral strains using thienothiophene derivatives. |
Mechanism of Action
The mechanism of action of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Substituent Modifications: Esters vs. Nitriles
The diethyl ester derivative is compared to 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (C₁₀H₆N₂S₂), where ester groups are replaced by nitriles. Key differences include:
- Reactivity : The ester groups in the diethyl derivative enable nucleophilic substitutions (e.g., with hydrazine to form hydrazides) , while nitriles undergo cycloaddition reactions for pyrimidine synthesis .
- Crystal Packing : The diethyl ester forms hydrogen-bonded layers, whereas the dicarbonitrile relies solely on van der Waals interactions .
Table 1: Substituent Effects on Properties
Aromatic vs. Aliphatic Substituents
Diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate (C₁₉H₁₈O₄S₂) replaces methyl groups with a phenyl ring at position 3. This modification:
Extended Heterocyclic Systems
The diethyl ester is incorporated into larger architectures, such as sodium 3,4-bis((4-(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)methyl)thieno[2,3-b]thiophene-2,5-dicarboxylate (C₄₆H₄₀N₄O₈S₄). This hybrid compound:
Biological Activity
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (CAS No. 175202-55-8) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on recent research findings, including its pharmacological properties, predicted activities, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C14H16O4S2
- Molecular Weight : 312.4 g/mol
- InChI Key : YAXDOYDXLOMMIU-UHFFFAOYSA-N
- Physical Form : Solid
- Purity : 95%
The compound is characterized by a thieno[2,3-b]thiophene core with two carboxylate groups and two ethyl ester functionalities. This structure contributes to its diverse biological properties.
Predicted Biological Activities
Recent studies have utilized computational tools such as the Prediction of Activity Spectra for Substances (PASS) to assess the potential biological activities of thieno[2,3-b]thiophene derivatives. The predictions indicate that compounds similar to this compound may exhibit a range of activities:
- Oxidoreductase Inhibitor
- Chemosensitizer
- Potassium Channel Large-Conductance Ca-Activated Activator
- Cystinyl Aminopeptidase Inhibitor
- Neurotransmitter Uptake Inhibitor
The predicted probabilities for these activities suggest a significant potential for therapeutic applications in various fields such as oncology and neurology .
Antimicrobial and Anti-inflammatory Properties
A study exploring the biological activities of thieno[2,3-b]thiophene derivatives reported notable antimicrobial and anti-inflammatory effects. The derivatives exhibited significant inhibition against various bacterial strains and demonstrated anti-inflammatory activity in animal models by reducing edema and inflammatory markers.
Anticancer Activity
Research has indicated that thieno[2,3-b]thiophene derivatives possess anticancer properties. For instance, compounds were found to inhibit the proliferation of cancer cell lines in vitro. Notably, this compound showed promising results against breast cancer cell lines (MCF-7), indicating potential as an anticancer agent .
Summary of Biological Activities
| Activity Type | Predicted Probability (%) |
|---|---|
| Oxidoreductase Inhibitor | High |
| Chemosensitizer | Moderate |
| Potassium Channel Activator | Moderate |
| Cystinyl Aminopeptidase Inhibitor | High |
| Neurotransmitter Uptake Inhibitor | Moderate |
Q & A
Q. What are the established synthetic routes for preparing diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multistep reactions starting from diethyl 3,4-dibromomethylthieno[2,3-b]thiophene-2,5-dicarboxylate. Key steps include:
- Nucleophilic substitution : Potassium acetate in dimethylformamide (DMF) under nitrogen atmosphere at room temperature (5 h) replaces bromine groups with acetoxymethyl moieties .
- Phase-transfer catalysis (PTC) : One-pot reactions using sodium hydride in refluxing benzene with acetonitrile yield nitrile-functionalized derivatives .
- Crystallization : Ethanol recrystallization produces single crystals suitable for X-ray analysis .
Yield Optimization : Prolonged reflux (24–48 h) and inert atmospheres minimize side reactions. Reported yields range from 65–85%, depending on solvent purity and stoichiometric ratios .
Q. What structural features stabilize the crystal lattice of this compound?
Methodological Answer: X-ray crystallography reveals:
- Planar thienothiophene core : The fused thiophene rings exhibit a maximum deviation of 0.008 Å from planarity, enhancing π-π stacking interactions .
- Hydrogen bonding : Intramolecular C–H···O bonds (e.g., C17–H17C···O8, 2.42 Å) form S(5) and S(6) ring motifs, while intermolecular C–H···O bonds (3.66 Å) extend the lattice .
- Disorder in ester groups : Terminal ethyl groups exhibit positional disorder (occupancy ratios 0.37:0.63), resolved via restrained refinement .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle | 2.33° (thiophene) | |
| π-π stacking | 3.6605 Å (Cg1···Cg1) | |
| Unit cell volume | 719.96 ų |
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bond angles and dihedral angles?
Methodological Answer: Discrepancies in geometric parameters (e.g., O1–C9–C2–S2 bond angles ranging from -4.8° to 176.14°) arise from experimental resolution limits or dynamic disorder. Mitigation strategies include:
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify static vs. dynamic disorder .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π contributions) to explain lattice variations .
Case Study : A 2012 crystal structure (P1 space group) showed a 107.779° γ angle, attributed to solvent-induced packing effects .
Q. What mechanistic insights explain the compound’s reactivity in forming bis-heterocycles?
Methodological Answer: The ester and methyl groups activate the thienothiophene core for electrophilic substitution:
- Hydrazide formation : Reaction with hydrazine hydrate replaces ester groups with hydrazides, enabling cyclocondensation with acetylacetone or malononitrile .
- Enaminone synthesis : Treatment with DMF-DMA (dimethylformamide dimethyl acetal) in xylene generates bis(enaminones), precursors for pyrazole or triazole derivatives .
Key Reaction Pathway :
Nucleophilic attack at C2/C5 esters.
Tautomerization to enol intermediates.
Cyclization via intramolecular H-bonding (e.g., S(6) motifs) .
Q. How does the compound serve as a precursor for optoelectronic or sensing materials?
Methodological Answer: Functionalization strategies include:
- Fluorophore design : Boron-diketonate derivatives exhibit photoluminescence (λem = 450–550 nm) due to extended conjugation .
- Metal-organic frameworks (MOFs) : Coordination with ZrO4(OH)4 clusters creates porous materials for Cr(III) sensing (detection limit: 0.1 μM) .
Data Table :
| Application | Modification | Performance Metric | Source |
|---|---|---|---|
| Cr(III) sensing | Diaminothienothiophene ligand | Quantum yield = 88% | |
| Photocatalysis | Carbazolyl-MOF | Bandgap = 2.8 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
